Anemarsaponin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Anemarsaponin B es una saponina esteroide aislada de los rizomas de Anemarrhena asphodeloides, una planta perteneciente a la familia de las Liliáceas. Este compuesto ha atraído una atención significativa debido a sus potentes propiedades antiinflamatorias y su capacidad para modular diversas vías bioquímicas .

Aplicaciones Científicas De Investigación

Anemarsaponin B has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in the study of steroidal saponins and their derivatives.

Biology: Investigated for its role in modulating cellular pathways and gene expression.

Medicine: Explored for its anti-inflammatory, anti-cancer, and neuroprotective effects.

Industry: Utilized in the development of natural health products and supplements due to its bioactive properties.

Mecanismo De Acción

Anemarsaponin B ejerce sus efectos a través de varios objetivos y vías moleculares:

Análisis Bioquímico

Biochemical Properties

Anemarsaponin B plays a vital role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit cytotoxic activities on HepG2 and SGC7901 human cancer cell lines . It’s also known to inhibit many signaling pathways such as PI3K/AKT pathway, AKT/MAPK pathway, EGFR/PI3K/AKT pathway, PI3K/AKT/mTOR pathway, and RNF6/AKT/mTOR pathway .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to reduce immune inflammation, making it a promising candidate for acute pancreatitis treatment . It also mitigates acute pancreatitis damage in mice through apoptosis reduction and MAPK pathway modulation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds and interacts with biomolecules, inhibits or activates enzymes, and induces changes in gene expression. For instance, it has been shown to reduce the phosphorylation of TAK, p38, JNK, and ERK proteins, as well as the levels of TRAF6 protein in the acute pancreatitis model .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Anemarsaponin B implica varios pasos, comenzando por la extracción de los rizomas de Anemarrhena asphodeloides. El proceso de extracción normalmente utiliza disolventes como el metanol o el etanol. El extracto bruto se somete entonces a técnicas cromatográficas para aislar this compound.

Métodos de producción industrial: La producción industrial de this compound sigue procesos de extracción y purificación similares, pero a mayor escala. Se emplean técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para garantizar una alta pureza y rendimiento. El proceso de producción se optimiza para mantener la bioactividad del compuesto.

Análisis De Reacciones Químicas

Tipos de reacciones: Anemarsaponin B experimenta diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en la estructura de la saponina.

Reducción: Las reacciones de reducción pueden alterar los grupos cetona o aldehído dentro de la molécula.

Sustitución: Las reacciones de sustitución pueden ocurrir en los enlaces glucosídicos, lo que lleva a la formación de diferentes derivados de saponinas.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas.

Reducción: Borohidruro de sodio o hidruro de aluminio y litio en disolventes anhidros.

Sustitución: Catalizadores ácidos o básicos para facilitar la escisión y formación de enlaces glucosídicos.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen diversos derivados oxidados, reducidos o sustituidos de this compound, cada uno con posibles actividades biológicas diferentes.

4. Aplicaciones en investigación científica

This compound tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de las saponinas esteroides y sus derivados.

Biología: Investigado por su papel en la modulación de las vías celulares y la expresión génica.

Medicina: Se está explorando por sus efectos antiinflamatorios, anticancerígenos y neuroprotectores.

Industria: Se utiliza en el desarrollo de productos y suplementos de salud naturales debido a sus propiedades bioactivas.

Comparación Con Compuestos Similares

Anemarsaponin B se puede comparar con otras saponinas esteroides como:

Diosgenina: Otra saponina esteroide con propiedades antiinflamatorias y anticancerígenas. A diferencia de this compound, la diosgenina se utiliza principalmente como precursor para la síntesis de hormonas esteroideas.

Sarsasapogenina: Conocida por sus efectos neuroprotectores y antiinflamatorios. Comparte vías similares con this compound, pero difiere en sus objetivos moleculares específicos y potencia.

Hecogenina: Exhibe actividades antiinflamatorias y anticancerígenas. Es estructuralmente similar a this compound, pero tiene perfiles farmacológicos distintos.

This compound destaca por su inhibición específica de las vías NF-κB y MAPK, lo que la convierte en un compuesto único y valioso para la investigación y las aplicaciones terapéuticas.

Actividad Biológica

Anemarsaponin B, a steroidal saponin extracted from the rhizomes of Anemarrhena asphodeloides, has garnered attention for its diverse biological activities, particularly in anti-inflammatory, anti-diabetic, and pharmacokinetic modulation contexts. This article synthesizes current research findings on the biological activity of this compound, including key studies, mechanisms of action, and potential clinical implications.

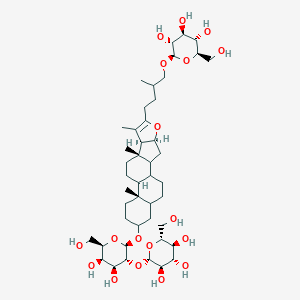

Chemical Structure and Source

This compound is derived from Anemarrhena asphodeloides, a plant used in traditional Chinese medicine for various therapeutic purposes. Its chemical structure contributes to its biological activities, particularly its interactions with cellular signaling pathways.

Anti-inflammatory Effects

Mechanism of Action

Research indicates that this compound exerts significant anti-inflammatory effects. A study conducted on LPS-stimulated RAW 264.7 macrophage cell lines demonstrated that this compound reduced the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It also inhibited the production of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

Key Findings

- Inhibition of NF-kB : this compound was shown to inhibit the nuclear translocation of the p65 subunit of NF-kB by blocking the phosphorylation of inhibitory kappa B-alpha (IκB-α), thereby reducing NF-kB transcriptional activity .

- MAPK Pathway Inhibition : The compound also inhibited the phosphorylation of MAP kinase kinases involved in the p38 pathway, further supporting its anti-inflammatory profile .

Antidiabetic Activity

This compound has been investigated for its potential antidiabetic effects. In studies involving KK-Ay mice, a model for type 2 diabetes, treatment with extracts from Anemarrhena asphodeloides resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity .

Research Highlights

- Blood Glucose Reduction : Administration of a water extract containing this compound reduced blood glucose levels significantly from 570±29 mg/dl to 401±59 mg/dl after 7 hours .

- Insulin Sensitivity : The extract also showed potential in decreasing insulin resistance during insulin tolerance tests.

Pharmacokinetic Modulation

This compound has been shown to influence the pharmacokinetics of other compounds, particularly through its interaction with cytochrome P450 enzymes. A study highlighted its inhibitory effects on CYP3A4, CYP2D6, and CYP2E1, which are crucial for drug metabolism .

Inhibition Characteristics

The IC50 values for this compound's inhibitory effects on these enzymes were reported as follows:

| Enzyme | IC50 (μM) |

|---|---|

| CYP3A4 | 13.67 |

| CYP2D6 | 16.26 |

| CYP2E1 | 19.72 |

The compound acted as a non-competitive inhibitor for CYP3A4 and competitive inhibitors for CYP2D6 and CYP2E1 . These interactions suggest that this compound could lead to significant drug-drug interactions if co-administered with medications metabolized by these enzymes.

Case Studies and Clinical Implications

Several studies have explored the implications of this compound's biological activities:

- Drug Interaction Studies : Research indicated that co-administration with nobiletin altered its pharmacokinetic profile, enhancing metabolic stability and affecting clearance rates . This highlights the need for caution when combining this compound with other drugs.

- Therapeutic Potential : The anti-inflammatory properties suggest potential applications in conditions characterized by chronic inflammation, such as rheumatoid arthritis or metabolic syndrome.

Propiedades

IUPAC Name |

2-[4-[16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHLIYKWVMBBFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

903.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.